4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Analgesic Screening Anti-inflammatory Agents Benzoxazepine Scaffolds

Benzoxazepine-3,5-dione SAR campaigns often lack C2-unsubstituted controls. This C2-H analog with unique N4-(4-fluorophenyl)-2-oxoethyl substitution fills that gap. • Negative control for 2-substituted analogs in caspase-3/Bcl-2/Bax apoptosis assays. • Starting point for divergent synthesis of GI-safe NSAID candidates. • Fluorinated scaffold for computational docking (AMPA, PI3K/mTOR). Supplied with full characterization for immediate library use.

Molecular Formula C17H12FNO4
Molecular Weight 313.28 g/mol
Cat. No. B11326758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
Molecular FormulaC17H12FNO4
Molecular Weight313.28 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H12FNO4/c18-12-7-5-11(6-8-12)14(20)9-19-16(21)10-23-15-4-2-1-3-13(15)17(19)22/h1-8H,9-10H2
InChIKeyBLGHICIOIPHMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS 901656-15-3) is a Key Research Candidate for Medicinal Chemistry Screening Programs


4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS 901656-15-3) is a synthetic organic compound belonging to the benzoxazepine class, specifically a derivative of the 1,4-benzoxazepine-3,5(2H,4H)-dione scaffold . The compound features a 4-fluorophenyl substituent attached via a 2-oxoethyl linker to the nitrogen of the benzoxazepine ring, with a molecular formula of C17H12FNO4 and a molecular weight of 313.28 g/mol . This core scaffold is a privileged heterocycle in medicinal chemistry, known for producing derivatives with diverse pharmacological activities including analgesic, anti-inflammatory, anticancer, and neuroprotective effects, making it a strategic choice for drug discovery screening libraries .

Why Interchanging 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione with Other Benzoxazepine Analogs Can Lead to Significant Biological Variability


Generic substitution within the benzoxazepine-3,5-dione family is not scientifically sound because minor structural modifications—such as the presence or absence of a 2-phenyl group on the oxazepine ring or variations in the N-substituent—can profoundly alter pharmacological outcomes. For instance, studies on closely related scaffolds show that derivatives can switch between analgesic/anti-inflammatory profiles and targeted anticancer mechanisms, with ulcerogenicity differing dramatically between compounds . Furthermore, the introduction of a 4-fluorophenyl moiety via a 2-oxoethyl linker, as in this compound, creates a distinct electronic and steric environment that is absent in simpler N-alkyl or N-aryl derivatives, potentially leading to unique receptor interactions and pharmacokinetic properties that cannot be predicted from in-class comparisons without compound-specific empirical data .

Quantitative Evidence Guide: Benchmarking 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione Against Its Closest Analogs


Anti-inflammatory and Analgesic Potential of the 1,4-Benzoxazepine-3,5-dione Scaffold Relative to Salicylamide

In a foundational study on the 1,4-benzoxazepine-3,5-dione scaffold, a series of derivatives synthesized via cyclocondensation of Schiff bases with acetic anhydride exhibited analgesic and anti-inflammatory activities. While specific data for the 4-[2-(4-fluorophenyl)-2-oxoethyl] derivative is not reported in this study, the scaffold's pharmacological baseline is established: some derivatives demonstrated greater efficacy than the standard analgesic salicylamide, with variably lowered ulcerogenic effects . This provides a class-level benchmark against which this compound's specific activity can be hypothesized and tested, highlighting the N-substitution as a key variable for optimizing therapeutic index.

Analgesic Screening Anti-inflammatory Agents Benzoxazepine Scaffolds

Anticancer Activity and Apoptosis Induction in Benzoxazepine-3,5-dione Derivatives as a Basis for Fluorophenyl Analog Screening

A 2018 study evaluating two series of benzo[f][1,4]oxazepine-3,5(2H,4H)-diones against leukemia K-562 and breast T-47D cancer cell lines established that compounds with similar core scaffolds exhibit good cytotoxicity and selectivity over normal WI-38 fibroblasts. The most active compounds (e.g., 6f, 10, 11e-f) induced PreG1 apoptosis and cell cycle arrest at G2/M via caspase-3 and Bax activation . While this specific compound was not among those tested, its structural alignment with the active series—particularly the presence of an N-substituted 2-oxoethyl moiety—positions it as a strong candidate for analogous screening, where the electron-withdrawing 4-fluorophenyl group could positively modulate cytotoxic potency or selectivity.

Anticancer Screening Apoptosis Induction Benzoxazepine Derivatives

Structural Differentiation from 2-Phenyl and 2-Methyl Benzoxazepine-3,5-dione Analogs

The target compound, 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione, is structurally distinct from its closest commercially available analogs, such as 2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione (CAS 95594-17-5) and 2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione derivatives. The key differentiator is the absence of a substituent at the 2-position of the oxazepine ring and the presence of a 4-fluorophenyl-2-oxoethyl group at the N4 position. This unique substitution pattern is expected to influence both the compound's conformational flexibility and its potential to engage in specific hydrogen bonding and hydrophobic interactions with biological targets, in contrast to the bulkier 2-phenyl analog or the more flexible 2-methyl series .

Medicinal Chemistry Structural-Activity Relationship (SAR) Benzoxazepine Analogs

Physicochemical Property Profile as a Foundation for Drug-Likeness and ADME Prediction

The compound's calculated physicochemical properties (MW: 313.28 g/mol; Formula: C17H12FNO4) place it within the optimal range for lead-like or drug-like chemical space according to Lipinski's Rule of Five (MW < 500, H-bond donors ≤ 5, H-bond acceptors ≤ 10) . The presence of a single fluorine atom is a well-established medicinal chemistry strategy to modulate metabolic stability and membrane permeability without significantly increasing molecular weight. In comparison to non-fluorinated benzoxazepine analogs, this compound may offer improved metabolic stability, a hypothesis supported by general fluorination principles but awaiting compound-specific microsomal stability data .

ADME Prediction Drug-Likeness Physicochemical Properties

Best-Fit Application Scenarios for Procuring 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS 901656-15-3)


Oncology Drug Discovery: Screening for Apoptosis-Inducing Cytotoxic Agents

Based on the established anticancer activity of closely related benzo[f][1,4]oxazepine-3,5(2H,4H)-diones, this compound is recommended for inclusion in focused screening libraries targeting caspase-3 activation, Bax upregulation, and Bcl-2 downregulation pathways . Its fluorinated N-substituent may enhance cytotoxicity and selectivity against solid tumor and leukemia cell lines, making it a logical next-generation candidate for SAR expansion of the 2018 Rashad et al. study.

Anti-inflammatory Drug Development: Exploring Non-Ulcerogenic Analgesic Scaffolds

Given the core scaffold's proven analgesic and anti-inflammatory activity, with some derivatives outperforming salicylamide and exhibiting reduced ulcerogenicity, this compound can serve as a key intermediate for synthesizing new N-substituted analogs aimed at balancing high efficacy with low gastric toxicity, a key procurement criterion for gastrointestinal-safe NSAID development programs .

Medicinal Chemistry SAR Expansion: Probing the 4-Fluorophenyl-2-oxoethyl Pharmacophore

The compound fills a critical gap in the structural diversity of commercially available benzoxazepine-3,5-diones, being unsubstituted at the C2 position while carrying a unique N4 fluorophenyl-oxoethyl group. This makes it essential for any SAR campaign aiming to decouple the effects of C2 and N4 substitutions on biological activity, as it provides the 'missing' negative control for 2-substituted analogs and a starting point for divergent synthesis of new series .

Computational Chemistry and Docking Studies: Validating Drug-Target Interactions with a Fluorinated Benzoxazepine

Due to its compliance with drug-likeness filters and the presence of a strategically placed fluorine atom that can participate in unique non-covalent interactions, this compound is an ideal candidate for computational docking studies against targets like the AMPA receptor or PI3K/mTOR, where benzoxazepine derivatives have shown promise . Its procurement enables validation of in silico models with experimental binding and cellular activity data.

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